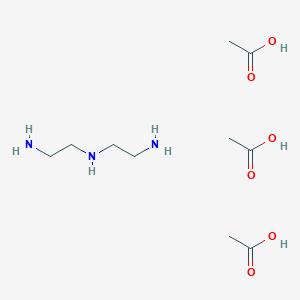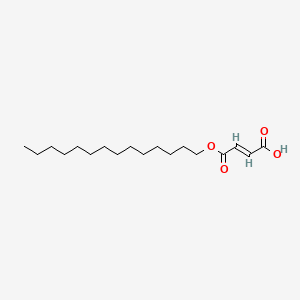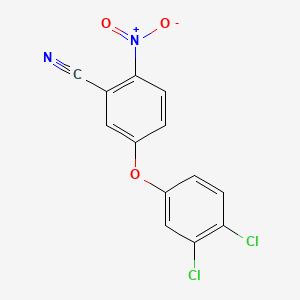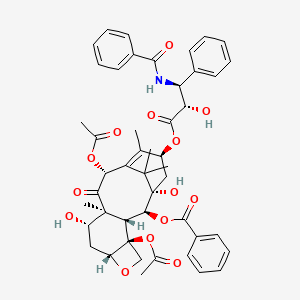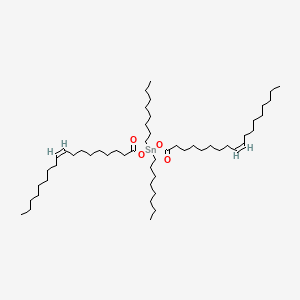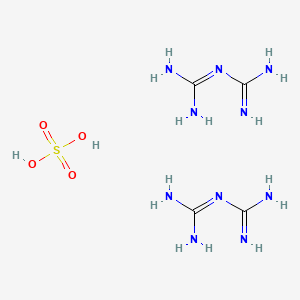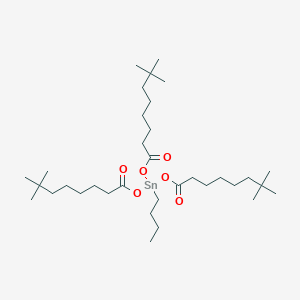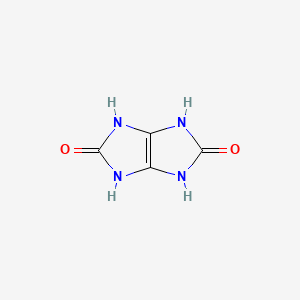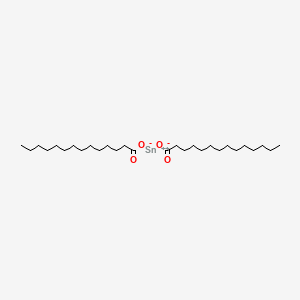
Tin(2+) myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(2+) myristate, also known as bis(tetradecanoic acid)tin(II) salt, is an organotin compound with the chemical formula C28H54O4Sn. It is a coordination complex where tin(II) is bonded to two myristate (tetradecanoate) anions. This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin(2+) myristate can be synthesized through the reaction of tin(II) chloride with myristic acid in the presence of a base. The general reaction is as follows:
SnCl2+2C13H27COOH→Sn(C13H27COO)2+2HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:
Dissolution of Tin(II) Chloride: Tin(II) chloride is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Myristic Acid: Myristic acid is added to the solution, and the mixture is stirred to ensure complete reaction.
Neutralization: A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
Precipitation and Filtration: The resulting this compound precipitates out of the solution and is collected by filtration.
Purification: The crude product is purified by recrystallization or other suitable methods to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin(IV) compounds.
Reduction: It can be reduced back to elemental tin under certain conditions.
Substitution: The myristate ligands can be substituted with other carboxylate ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Carboxylic acids or their salts can be used to substitute the myristate ligands.
Major Products Formed:
Oxidation: Tin(IV) myristate or other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Tin(2+) carboxylates with different carboxylate ligands.
Chemistry:
Catalysis: this compound is used as a catalyst in various organic reactions, including esterification and transesterification.
Stabilization: It acts as a stabilizer in the production of PVC, enhancing its thermal stability.
Biology and Medicine:
Antimicrobial Properties: Organotin compounds, including this compound, have shown antimicrobial activity and are studied for potential use in medical applications.
Industry:
Plastic Manufacturing: Used as a heat stabilizer in the production of PVC and other polymers.
Coatings and Paints: Employed in the formulation of coatings and paints to improve their durability and resistance to degradation.
Mechanism of Action
The mechanism by which tin(2+) myristate exerts its effects is primarily through its coordination chemistry. The tin(II) ion forms stable complexes with carboxylate ligands, which can stabilize reactive intermediates in catalytic processes. In PVC stabilization, this compound inhibits the dehydrochlorination of PVC by scavenging hydrogen chloride and preventing the formation of conjugated polyenes, which are responsible for the discoloration and degradation of PVC.
Comparison with Similar Compounds
- Dimethyltin dineodecanoate
- Dibutyltin dineodecanoate
- Dioctyltin dineodecanoate
Comparison:
- Thermal Stability: Tin(2+) myristate provides excellent thermal stability in PVC, similar to other organotin compounds like dimethyltin dineodecanoate and dibutyltin dineodecanoate.
- Catalytic Activity: The catalytic activity of this compound is comparable to other organotin compounds, but its specific reactivity can vary based on the nature of the carboxylate ligands.
- Environmental Impact: Organotin compounds, including this compound, are being gradually replaced by more eco-friendly alternatives due to concerns about their toxicity and environmental impact.
Properties
CAS No. |
85392-76-3 |
|---|---|
Molecular Formula |
C28H54O4Sn |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
tetradecanoate;tin(2+) |
InChI |
InChI=1S/2C14H28O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
FSMKMWWGFZFPOZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
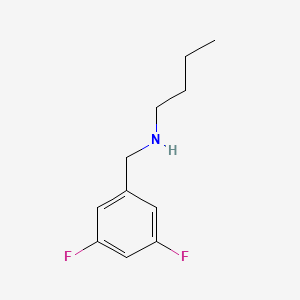

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
